Piroxicam-d3

Descripción general

Descripción

Piroxicam-d3 is a deuterium-labeled version of Piroxicam . It is a non-steroidal anti-inflammatory drug (NSAID) and a COX inhibitor with anti-inflammatory and analgesic properties . It is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS .

Molecular Structure Analysis

The formal name of Piroxicam-d3 is 1,1-dioxide-4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide . Its molecular formula is C15H10D3N3O4S and it has a formula weight of 334.4 . The InChi Code is InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 .Chemical Reactions Analysis

The thermal decomposition of Piroxicam has been studied . It is a two-stage process with the initial temperature of 198 °C either in nitrogen or air atmospheres . The main part of the molecule, including sulfamide, amide, benzene ring, and pyridine ring, decompose simultaneously to form gasifiable small molecules and carbonaceous residue in the first stage .Physical And Chemical Properties Analysis

Piroxicam-d3 is a solid and soluble in methanol . The physicochemical properties of Piroxicam have been improved through salt formation with ethanolamine .Aplicaciones Científicas De Investigación

1. Enhancement of Solubility and Dissolution

Piroxicam, an anti-inflammatory drug, has been shown to have poor water solubility and dissolution rates. Research by Dixit and Kulkarni (2012) focused on using the lyophilization monophase solution technique with co-solvent systems like dimethylformamide (DMF) and chloroform to improve these properties. They found that freeze-dried crystals exhibited improved solubility and dissolution rates compared to recrystallized and pure samples of piroxicam (Dixit & Kulkarni, 2012).

2. Analytical Methods for Drug Determination

Tabrizi and Tutunchi (2013) developed a novel analytical approach using dispersive liquid-liquid microextraction for the extraction and determination of piroxicam in pharmaceutical preparations and human urine. Their method offered a simpler, cheaper, and more rapid manner for analyzing piroxicam (Tabrizi & Tutunchi, 2013).

3. Nanocrystal Technology for Drug Delivery

Lai et al. (2014) investigated the use of nanocrystal technology to enhance the oral bioavailability of piroxicam. They prepared nanocrystal orally disintegrating tablets (ODT) using high-pressure homogenization and found that these formulations showed a higher drug dissolution rate than traditional formulations (Lai et al., 2014).

Safety And Hazards

Direcciones Futuras

Piroxicam-d3 is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS . It has potential applications in the field of lipid research . A study has shown that decreasing particle size with a solution-to-particle method known as nanoforming can improve dissolution and thus bioavailability . This indicates that nanoforming is an alternative to complex formulation such as cyclodextrins based products .

Propiedades

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715737 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroxicam-d3 | |

CAS RN |

942047-64-5 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

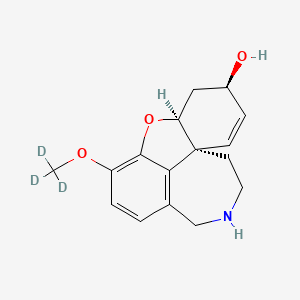

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

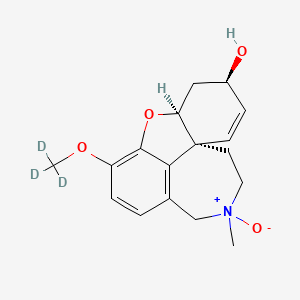

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

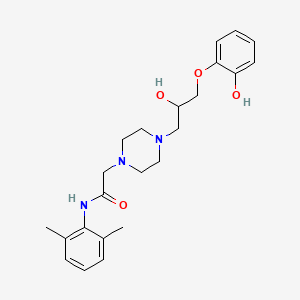

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

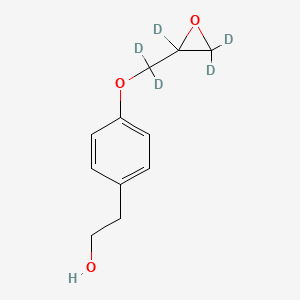

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)